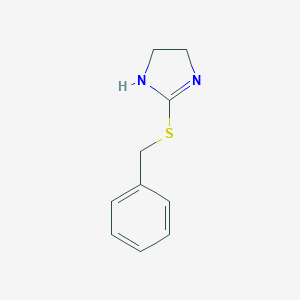

2-benzylsulfanyl-4,5-dihydro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-4-9(5-3-1)8-13-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIMRBZSSFFXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328383 | |

| Record name | 2-Benzylsulfanyl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20268-38-6 | |

| Record name | 2-Benzylsulfanyl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Context of 2 Benzylsulfanyl 4,5 Dihydro 1h Imidazole

IUPAC Naming Conventions and Common Aliases

The systematic name for the compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole . cymitquimica.com The base structure, a five-membered ring with two nitrogen atoms and one double bond, is named 4,5-dihydro-1H-imidazole . wikipedia.org This compound is also known by its hydrochloride salt form, 2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazole hydrochloride . sigmaaldrich.com

| Identifier | Value |

| IUPAC Name | 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole |

| Synonym | 2-(benzylthio)-4,5-dihydro-1H-imidazole |

| CAS Number | 20268-38-6 cymitquimica.com |

| Hydrochloride Salt CAS | 5455-64-1 sigmaaldrich.com |

Chemical Structure and Ring System (Dihydroimidazole Scaffold)

The core of the molecule is the 4,5-dihydro-1H-imidazole ring, a heterocyclic system commonly referred to as a 2-imidazoline. wikipedia.orgchemicalbook.com This structure is a five-membered ring containing two nitrogen atoms, typically at positions 1 and 3. evitachem.com The "dihydro" designation signifies that the ring is partially saturated, containing one double bond, which distinguishes it from the fully aromatic imidazole (B134444) ring. nih.gov

The 4,5-dihydro-1H-imidazole scaffold is a significant structural motif in medicinal chemistry and is found in a variety of synthetic agents that exhibit a wide range of biological activities. nih.gov Imidazolines are recognized as valuable ligands in the fields of coordination chemistry and homogeneous catalysis. wikipedia.orgchemicalbook.com

Position of the Benzylsulfanyl Moiety and its Significance

The "2-" in the compound's name indicates that the benzylsulfanyl group is attached to the second carbon atom of the imidazoline (B1206853) ring, the carbon positioned between the two nitrogen atoms. This substituent is a thioether, consisting of a benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) bridge, -CH₂-) linked to the imidazoline core via a sulfur atom.

The presence and position of the benzylsulfanyl group are critical to the molecule's chemical character and potential utility. evitachem.com While research on this specific molecule is limited, studies on related benzylsulfanyl imidazole derivatives have shown they can inhibit the release of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov This suggests that the benzylsulfanyl moiety can play a significant role in the biological activity of the compounds to which it is attached. nih.gov The nature of the substituents on the benzyl ring and the linker to the heterocyclic core are often key determinants of a compound's inhibitory actions. nih.gov

Relation to Broader Imidazoline and Heterocyclic Chemistry

2-Benzylsulfanyl-4,5-dihydro-1H-imidazole is a member of the 2-substituted 2-imidazoline class of compounds. researchgate.net These heterocycles are of great interest in medicinal chemistry, forming the structural basis for numerous pharmaceuticals. wikipedia.orgresearchgate.netmdpi.com The imidazoline ring is often considered a "privileged scaffold" due to its prevalence in biologically active compounds. nih.gov

The synthesis of 2-imidazolines is well-established, with common methods including the condensation of 1,2-diamines with precursors like nitriles or esters. wikipedia.org The versatility of these synthetic routes allows for the introduction of a wide variety of functional groups at the 2-position, facilitating the development of new compounds. researchgate.net The broader imidazole scaffold, the aromatic analogue of imidazoline, is also a fundamental component in medicinal chemistry, prized for its ability to engage in various interactions with biological targets like enzymes and receptors. nih.govnih.gov

Synthetic Methodologies for 2 Benzylsulfanyl 4,5 Dihydro 1h Imidazole and Its Derivatives

Precursor-Based Synthesis Pathways

Precursor-based pathways are foundational in the synthesis of 2-benzylsulfanyl-4,5-dihydro-1H-imidazole. These methods typically involve the modification of a pre-existing dihydroimidazole (B8729859) ring or the condensation of acyclic precursors to construct the desired molecule.

Synthesis from Dihydroimidazole-2-thiols

A primary and direct method for synthesizing the title compound involves the S-alkylation of a corresponding dihydroimidazole-2-thiol (also known as imidazoline-2-thione). This nucleophilic substitution reaction is a common strategy for forming thioethers. jmaterenvironsci.com The thiol precursor, which can exist in tautomeric equilibrium with its thione form, is typically deprotonated with a base to form a highly nucleophilic thiolate anion. This anion then readily attacks an appropriate benzyl (B1604629) halide, displacing the halide and forming the desired C-S bond.

The reaction is analogous to the synthesis of related sulfur-containing heterocycles. For instance, the preparation of 2-(substituted benzylsulfanyl)-4,5-dihydrothiazoles is achieved by reacting 4,5-dihydro-thiazole-2-thiol with benzyl bromides in the presence of a base like sodium carbonate. tsijournals.com Similarly, 2-(benzylthio)-4,5-diphenyl-1H-imidazoles are prepared from 4,5-diphenyl-1H-imidazol-2-thiol and benzyl bromide derivatives. researchgate.net The choice of base and solvent can be optimized to achieve high yields and minimize side reactions. A convenient one-pot method involves using thiourea (B124793) and a benzyl halide, where the corresponding thiol is generated in situ and immediately alkylated. arkat-usa.org

Approaches Involving Diamines and Aldehyde Precursors

The dihydroimidazole ring itself can be constructed from acyclic precursors, most commonly a 1,2-diamine (such as ethylenediamine) and a suitable one-carbon source. While direct synthesis of the 2-benzylsulfanyl derivative via this route is less common, the formation of 2-substituted dihydroimidazoles from diamines and aldehydes is a well-established procedure.

A notable example is the synthesis of 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, which is prepared from N-benzylethylenediamine and thiophene-2-carbaldehyde. researchgate.net This reaction proceeds through the formation of an aminal intermediate, which is then cyclized. This general strategy can be adapted to produce a variety of 2-substituted dihydroimidazoles. The synthesis of 2-substituted benzimidazoles, a related aromatic system, can be achieved through the dehydrogenative coupling of aromatic diamines with primary alcohols, showcasing another route from diamine precursors. rsc.org

| Precursor 1 | Precursor 2 | Product | Reference |

| N-benzylethylenediamine | thiophene-2-carbaldehyde | 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole | researchgate.net |

| o-phenylenediamine (B120857) | primary alcohol | 2-substituted benzimidazole (B57391) | rsc.org |

This table illustrates the formation of dihydroimidazole and related imidazole (B134444) rings from diamine precursors.

Utilizing Benzyl Halides in Alkylation Reactions

The use of benzyl halides (e.g., benzyl chloride or benzyl bromide) is central to the most common synthetic route, serving as the electrophile in S-alkylation reactions. jmaterenvironsci.com This reaction is highly efficient for creating the benzylsulfanyl moiety at the 2-position of the dihydroimidazole ring. The reaction of 1H-benzo[d]imidazole-2(3H)-thione with benzyl chloride in the presence of a base like triethylamine (B128534) effectively yields 2-(benzylthio)-1H-benzo[d]imidazole, demonstrating the robustness of this transformation for the analogous benzimidazole systems. mdpi.com

The success of the alkylation depends on the reactivity of the halide (Br > Cl) and the reaction conditions. The process is generally carried out in the presence of a base to deprotonate the thiol precursor, thereby increasing its nucleophilicity. jmaterenvironsci.com This method is not only limited to dihydroimidazoles but is widely applicable for the S-alkylation of various thiols. jmaterenvironsci.comarkat-usa.org

| Thiol/Thione Precursor | Benzyl Halide | Base | Product | Reference |

| 4,5-dihydro-thiazole-2-thiol | Benzyl bromides | Na2CO3 | 2-(substituted benzylsulfanyl)-4,5-dihydrothiazoles | tsijournals.com |

| 1H-benzo[d]imidazole-2(3H)-thione | Benzyl chloride | Triethylamine | 2-(benzylthio)-1H-benzo[d]imidazole | mdpi.com |

| Thiols (general) | Alkyl/Benzyl halides | Various | Sulfides | jmaterenvironsci.com |

This table provides examples of S-alkylation reactions using benzyl halides to form thioethers on heterocyclic scaffolds.

Cyclization Reactions for Dihydroimidazole Ring Formation

Cyclization reactions represent an alternative and powerful approach to constructing the 4,5-dihydro-1H-imidazole ring system. These methods can involve the formation of one or more bonds in a single synthetic operation, often leading to complex structures from simple starting materials.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization involves a molecule containing all the necessary atoms for the ring, where the ring is formed by the reaction of two functional groups within the same molecule. For instance, a common strategy involves the cyclization of N-(2-aminoethyl)amides or related derivatives.

While direct examples for the title compound are specific, analogous systems demonstrate the principle. For example, intramolecular C-alkylation of 1-benzyl-2-(α-lithioalkyl)-4,5-dihydroimidazoles can lead to fused ring systems like tetrahydro-5H-pyrrolo-[1,2-a]imidazole. rsc.org In other related heterocyclic systems, an initial intermolecular alkylation can be followed by a spontaneous intramolecular cyclization to yield more complex fused structures, such as the formation of a 3,4-dihydro-2H- rsc.orgbohrium.comthiazino[3,2-a]benzimidazole. mdpi.com These examples highlight the potential of intramolecular strategies to build upon the basic dihydroimidazole framework.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are a highly efficient strategy for synthesizing complex heterocyclic systems like imidazoles. bohrium.comresearchgate.net MCRs are prized for their atom economy, convergence, and operational simplicity.

The Debus-Radziszewski imidazole synthesis is a classic example of an MCR, typically involving a dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form trisubstituted imidazoles. researchgate.net While many MCRs yield fully aromatic imidazole products, the underlying principles can be adapted for the synthesis of dihydroimidazoles. The power of MCRs lies in their ability to rapidly generate molecular diversity from simple building blocks. bohrium.comresearchgate.net This approach offers a convergent pathway to substituted imidazole cores, which can then be further functionalized or reduced to the desired dihydroimidazole derivatives. bohrium.com

| Reaction Name | Components | Product Type | Reference |

| Debus-Radziszewski Reaction | Dicarbonyl, Aldehyde, Ammonia | Trisubstituted Imidazoles | researchgate.net |

| Ugi-type MCR | Isocyanide, Amine, Aldehyde, Acid | Tetrazole derivatives (example of MCR) | nih.gov |

This table summarizes key multicomponent reactions used for synthesizing imidazole and other heterocyclic cores.

Catalytic Approaches in this compound Synthesis

The synthesis of the this compound scaffold and its analogues frequently employs catalysts to facilitate key bond formations, improve reaction rates, and increase product yields. Both metal-based and acid/base catalysts have proven effective in different synthetic steps.

Metal-Catalyzed Transformations

Metal catalysts are instrumental in forming the core imidazole structure and in attaching the benzylsulfanyl group. Copper salts, in particular, have been noted for their efficacy. For instance, a one-pot, three-component reaction to produce a 2-(benzyloxy)-4,5-diphenyl-1H-imidazole derivative utilized copper(II) chloride (CuCl₂) as a catalyst in water, achieving a high yield of 85%. biolmolchem.com Another method reported in the literature for a related benzimidazole structure involved the use of copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) in DMF to facilitate the coupling of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-iodobenzaldehyde, yielding the product in 87% after 18 hours at 140 °C. mdpi.com

Furthermore, silver nanoparticles (AgNPs) have been successfully employed as an efficient catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazole derivatives from benzil (B1666583), substituted aldehydes, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695). researchgate.net This highlights the potential of nanoparticle catalysis in constructing the imidazole core, which could be later functionalized to introduce the benzylsulfanyl group.

Table 1: Examples of Metal-Catalyzed Synthesis of Imidazole Derivatives

| Catalyst | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| CuCl₂ | Benzoin, Urea, Benzyl Bromide | 2-(Benzyloxy)-4,5-diphenyl-1H-imidazole | 85% | biolmolchem.com |

| CuI / 1,10-phenanthroline | 1,3-dihydro-2H-1,3-benzimidazole-2-thione, 4-iodobenzaldehyde | 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde | 87% | mdpi.com |

| Silver Nanoparticles (AgNPs) | Benzil, Aldehydes, Ammonium Acetate | 2,4,5-Trisubstituted imidazoles | High to Excellent | researchgate.net |

Acid or Base-Catalyzed Reactions

Acid and base catalysis are commonly used to promote condensation reactions for ring formation or to facilitate nucleophilic substitution for attaching the side chain. The formation of the benzylsulfanyl linkage often proceeds via a nucleophilic substitution reaction where a base is used to deprotonate a thiol precursor, which then attacks a benzyl halide. A direct analogue of this is the synthesis of 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde, where anhydrous potassium carbonate (K₂CO₃), a base, is used to facilitate the reaction between 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde (B137897) in DMSO, resulting in a high yield of 92%. mdpi.com Similarly, strong bases like sodium hydride (NaH) have been used for the arylation of benzimidazole intermediates. nih.gov

For the construction of the imidazole ring itself, acid catalysts are effective. A one-pot synthesis of 2,4,5-trisubstituted imidazoles has been developed using p-toluenesulfonic acid in a condensation reaction, providing good isolated yields under mild conditions. ijcrt.org

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For this compound and its derivatives, this includes the use of non-toxic solvents, solvent-free conditions, and energy-efficient technologies like microwave irradiation.

Solvent-Free and Environmentally Benign Conditions

Solvent-free, or solid-state, reactions offer significant advantages, including reduced waste, high efficiency, easy separation, and mild reaction conditions. asianpubs.org A one-pot method for synthesizing imidazole derivatives under solvent-free conditions involves reacting an aromatic o-phenylenediamine or benzil with an aromatic aldehyde and ammonium acetate at 70°C, leading to high yields. asianpubs.org The use of benzyltriphenylphosphonium (B107652) chloride (BTPPC) as a catalyst in a solvent-free, one-pot synthesis of 2,4,5-trisubstituted imidazoles also demonstrates this green approach, providing high yields with an inexpensive and readily available catalyst. researchgate.net

The use of water as a solvent is another cornerstone of green chemistry. The synthesis of 2-(benzyloxy)-4,5-diphenyl-1H-imidazole was successfully carried out in water at room temperature using a copper catalyst, highlighting a highly efficient and green method. biolmolchem.com Additionally, the use of biocatalysts, such as an aqueous extract of Syzygium cumini seed, has been shown to effectively catalyze the synthesis of 2,4,5-triaryl imidazoles, offering a non-hazardous and environmentally friendly alternative. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technology has been successfully applied to the synthesis of 2-(benzylthio)imidazo[1,2a]pyrimidin-5-ones, a related heterocyclic system. nih.gov The use of microwave irradiation dramatically reduced the reaction time from several days to just 80 minutes. nih.gov

This approach is also effective for constructing the imidazole core. The synthesis of 2-aminovinyl benzimidazoles was achieved in short times using bis(cyclopentadienyl)-zirconium(iv) dichloride (Cp₂ZrCl₂) as a catalyst under microwave irradiation. nih.gov In another example, trinuclear imidazole-fused scaffolds were constructed via a transition-metal-free reaction between 2-(2-bromoaryl)imidazoles and 2-aminobenzimidazoles under microwave irradiation, showcasing a green process. nih.gov The synthesis of benzimidazole-containing thiazolidine-2,4-diones using microwave assistance with a K₂CO₃ base also resulted in excellent yields (73–89%) and brief reaction durations. researchgate.net

Optimization of Synthetic Yields and Reaction Conditions

Optimizing synthetic outcomes for this compound involves the careful selection of catalysts, reaction media, and energy sources to maximize yield and minimize reaction time.

The choice of synthetic strategy significantly impacts the efficiency of the process. For instance, a modified procedure for synthesizing a 2-substituted-4,5-dihydro-1H-imidazole using N-bromosuccinimide (NBS) as an oxidizing agent in dichloromethane (B109758) (DCM) proceeded under mild conditions to afford the product in a good yield of 78%. researchgate.net

The comparison between conventional and modern techniques starkly illustrates the potential for optimization. The synthesis of 2-(benzylthio)imidazo[1,2a]pyrimidin-5-ones, which took days with conventional heating, was completed in 80 minutes using microwave irradiation. nih.gov Similarly, solvent-free, one-pot reactions catalyzed by agents like BTPPC have been shown to produce various 2,4,5-trisubstituted imidazoles in high yields, typically between 80% and 95%. researchgate.net The use of green, aqueous conditions with a CuCl₂ catalyst also provided a high yield of 85% for a related imidazole derivative. biolmolchem.com

Table 2: Comparison of Synthetic Conditions and Yields for Imidazole Derivatives

| Method | Catalyst/Reagent | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Oxidative Cyclization | N-Bromosuccinimide (NBS) | Dichloromethane (DCM), mild | Not specified | 78% | researchgate.net |

| Conventional Heating | Not specified | Not specified | Several days | Not specified | nih.gov |

| Microwave-Assisted | Not specified | Solid-phase | 80 minutes | Good | nih.gov |

| Solvent-Free | BTPPC | 100-110°C | 25-45 minutes | 80-95% | researchgate.net |

| Solvent-Free | p-Toluene sulfonic acid | Mild conditions | Not specified | Good | ijcrt.org |

| Aqueous Synthesis | CuCl₂ | Water, room temperature | 30 minutes (reflux) | 85% | biolmolchem.com |

These findings demonstrate that by leveraging catalytic systems and green chemistry principles, particularly microwave-assisted and solvent-free methods, the synthesis of this compound and its derivatives can be significantly optimized for both speed and efficiency. asianpubs.orgnih.gov

Chemical Reactivity and Derivatization Strategies of 2 Benzylsulfanyl 4,5 Dihydro 1h Imidazole

Oxidation Reactions of the Sulfanyl (B85325) Group

The sulfur atom in the benzylsulfanyl group is susceptible to oxidation, allowing for the controlled formation of sulfoxides and sulfones. These transformations significantly alter the electronic and steric properties of the molecule, providing a key strategy for derivatization. The oxidation state of the sulfur atom can be modulated by the choice of oxidant and reaction conditions.

The selective oxidation of the thioether in 2-benzylsulfanyl-4,5-dihydro-1H-imidazole to the corresponding sulfoxide (B87167), 2-(benzylsulfinyl)-4,5-dihydro-1H-imidazole, can be achieved using a single equivalent of a mild oxidizing agent. This reaction requires careful control to prevent over-oxidation to the sulfone. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comorganic-chemistry.org The reaction is typically performed at low temperatures to enhance selectivity. For instance, the oxidation of various alkyl and aryl sulfides to sulfoxides proceeds efficiently with H₂O₂ catalyzed by recyclable systems or with hypervalent iodine reagents, which are known for their mild and selective nature. organic-chemistry.orgmdpi.com

| Oxidizing Agent | Typical Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | 1.1 eq., Catalytic TaC, EtOH, 30°C | 2-(Benzylsulfinyl)-4,5-dihydro-1H-imidazole |

| m-CPBA | 1.0 eq., CH₂Cl₂, 0°C to rt | 2-(Benzylsulfinyl)-4,5-dihydro-1H-imidazole |

| Hypervalent Iodine Reagent | Ion-supported reagent, rt | 2-(Benzylsulfinyl)-4,5-dihydro-1H-imidazole |

This table presents generalized conditions based on the oxidation of analogous thioethers.

Further oxidation of the sulfoxide or direct, more forceful oxidation of the thioether yields the corresponding sulfone, 2-(benzylsulfonyl)-4,5-dihydro-1H-imidazole. This transformation typically requires stronger oxidizing conditions or an excess of the oxidizing agent compared to sulfoxide formation. acsgcipr.org Reagents such as an excess of hydrogen peroxide, often with catalysts like niobium carbide or tungstate, or permanganate (B83412) salts are effective for converting sulfides directly to sulfones. mdpi.comorganic-chemistry.org The resulting sulfone group is a strong electron-withdrawing group, significantly modifying the chemical properties of the molecule.

| Oxidizing Agent | Typical Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | >2 eq., Catalytic NbC, EtOH | 2-(Benzylsulfonyl)-4,5-dihydro-1H-imidazole |

| Urea-Hydrogen Peroxide | Phthalic Anhydride, Ethyl Acetate (B1210297) | 2-(Benzylsulfonyl)-4,5-dihydro-1H-imidazole |

| Potassium Permanganate (KMnO₄) | Supported on MnO₂, Solvent-free | 2-(Benzylsulfonyl)-4,5-dihydro-1H-imidazole |

This table presents generalized conditions based on the oxidation of analogous thioethers.

Reduction Reactions of the Imidazole (B134444) Ring

The 4,5-dihydro-1H-imidazole ring contains a C=N double bond characteristic of an imine or, more accurately, a cyclic amidine. This bond is susceptible to reduction, which converts the dihydroimidazole (B8729859) ring into a fully saturated imidazolidine (B613845) ring. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). umass.edu The reduction of the imine functionality is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). organic-chemistry.orgugm.ac.id This reaction proceeds via hydride attack on the electrophilic carbon of the C=N bond, followed by protonation of the resulting anion to yield the diamine structure of the imidazolidine ring. This transformation is a key strategy for modifying the core heterocyclic structure, altering its geometry and basicity. researchgate.netnih.gov

| Reducing Agent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | MeOH or EtOH, rt | 2-(Benzylsulfanyl)imidazolidine |

| Sodium Cyanoborohydride (NaCNBH₃) | MeOH, pH control | 2-(Benzylsulfanyl)imidazolidine |

This table outlines common conditions for the reduction of 2-substituted imidazolines.

Electrophilic and Nucleophilic Substitution Reactions

The molecule offers multiple sites for substitution reactions, including the aromatic ring of the benzyl (B1604629) group and the core dihydroimidazole structure.

The benzyl group's phenyl ring is susceptible to electrophilic aromatic substitution (EAS). The benzylsulfanyl group (-SCH₂Ph) is considered an ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. It is generally classified as an activating group, meaning it makes the ring more reactive towards electrophiles than benzene (B151609) itself. libretexts.org Standard EAS reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be used to introduce a wide variety of substituents onto the phenyl ring. libretexts.orgyoutube.com For instance, Friedel-Crafts acylation using an acyl chloride and a Lewis acid like AlCl₃ would be expected to yield ortho- and para-acylated products. libretexts.orgyoutube.com

| Reaction Type | Reagents | Expected Major Products (Substituent Position) |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro, para-nitro |

| Bromination | Br₂, FeBr₃ | ortho-bromo, para-bromo |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl, para-acyl |

This table illustrates expected outcomes for electrophilic aromatic substitution on the benzyl moiety based on general principles.

Direct substitution on the saturated C4 and C5 positions of the 4,5-dihydro-1H-imidazole ring is synthetically challenging due to the presence of non-activated C-H bonds. The primary sites for substitution on the core structure are the nitrogen atoms and the α-carbon of the C2-substituent. The N1-H proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation. chemicalbook.com

Furthermore, the protons on the methylene (B1212753) carbon of the benzyl group (α to the C2 position) are acidic due to stabilization of the resulting carbanion by the adjacent C=N bond of the amidine. Research on related 2-alkyl-2-imidazolines has shown that this position can be deprotonated using a strong base like an organolithium reagent, followed by reaction with an electrophile (e.g., an alkyl halide) to achieve C-alkylation at the α-position. researchgate.net This strategy provides a viable path for derivatization adjacent to the heterocyclic core. Direct functionalization at C4 or C5 would likely require more complex, multi-step synthetic sequences and is not a common reactivity pathway.

N-Substitution and Acylation of the Imidazole Nitrogen

The secondary amine within the 4,5-dihydro-1H-imidazole ring of this compound serves as a key site for synthetic modification. This nitrogen atom is nucleophilic and can readily undergo N-substitution and N-acylation reactions, allowing for the introduction of a wide array of functional groups. These modifications are instrumental in altering the physicochemical properties and biological activities of the parent compound.

N-alkylation of the imidazole nitrogen is a common strategy to introduce alkyl groups. This can be achieved by reacting this compound with various alkyl halides in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the imidazole nitrogen, enhancing its nucleophilicity and facilitating the substitution reaction. The choice of solvent and reaction temperature can influence the efficiency of the alkylation. For instance, increasing the length of the alkyl chain can modulate the lipophilicity of the resulting derivatives. nih.gov

Acylation of the imidazole nitrogen introduces an acyl group, forming an amide linkage. This is typically accomplished by treating the parent compound with acylating agents like acyl chlorides or acid anhydrides. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide byproduct. N-acylation can introduce a variety of substituents, including those with additional functional groups, which can serve as handles for further derivatization or as pharmacophoric elements.

The table below summarizes representative N-substitution and acylation reactions that can be applied to this compound, based on established methodologies for related imidazole derivatives. nih.govnih.gov

| Reagent | Reaction Type | Product |

| Methyl iodide | N-Alkylation | 2-(Benzylsulfanyl)-1-methyl-4,5-dihydro-1H-imidazole |

| Benzyl bromide | N-Alkylation | 1-Benzyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole |

| Acetyl chloride | N-Acylation | 1-(2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |

| Benzoyl chloride | N-Acylation | (2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone |

Strategies for Hybrid Compound Formation

The synthesis of hybrid molecules, which combine two or more pharmacophoric units into a single chemical entity, is a powerful strategy in drug discovery. The this compound scaffold can be effectively utilized in the creation of such hybrid compounds. A notable strategy involves linking the dihydroimidazole core to another heterocyclic system, such as phthalazine (B143731), to generate novel molecular architectures with potentially synergistic biological activities. nih.govnih.gov

One approach to forming a hybrid compound involves the reaction of a suitable precursor, such as 2-chloro-4,5-dihydro-1H-imidazole, with a nucleophilic site on the partner molecule. nih.gov In a multi-step synthesis, a hybrid compound featuring a 4,5-dihydro-1H-imidazole core linked to a phthalazin-1(2H)-imine moiety has been reported. nih.govnih.gov This synthesis began with the reaction of phthalazine with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate (B86663) to form a pseudobase, which was then further reacted to yield the final hybrid imine. nih.gov

Subsequent derivatization of such hybrid compounds can be achieved through reactions targeting the imidazole nitrogen. For example, the synthesized 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine can undergo di-substituted sulfonylation, leading to the formation of N-(2-(1-(aryl(alkyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)aryl(alkyl)sulfonamides. nih.gov This demonstrates how the reactive nitrogen of the dihydroimidazole ring within the hybrid structure can be further functionalized.

The table below outlines a synthetic strategy for the formation of a hybrid compound incorporating the 4,5-dihydro-1H-imidazole core, based on a reported methodology. nih.gov

| Reactant 1 | Reactant 2 | Intermediate/Product | Reaction Type |

| Phthalazine | 2-Chloro-4,5-dihydro-1H-imidazole hydrogen sulfate | 2-(4,5-Dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol | Nucleophilic substitution |

| 2-(4,5-Dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol | (Aminooxy)sulfonic acid | 2-(4,5-Dihydro-1H-imidazol-3-ium-2-yl)-1,2-dihydrophthalazin-1-ylamino sulfate | Amination |

| 2-(4,5-Dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | Aryl/Alkyl sulfonyl chloride | N-(2-(1-(Aryl(alkyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)aryl(alkyl)sulfonamide | Sulfonylation |

Spectroscopic and Analytical Characterization Techniques in the Study of 2 Benzylsulfanyl 4,5 Dihydro 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive structural analysis of 2-benzylsulfanyl-4,5-dihydro-1H-imidazole, offering detailed insights into the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various hydrogen atoms in the this compound molecule by measuring their distinct chemical shifts. The methylene (B1212753) protons of the dihydroimidazole (B8729859) ring typically appear as a triplet, while the benzyl (B1604629) group's methylene and aromatic protons exhibit characteristic signals. For instance, in a related compound, 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, the methylene protons of the dihydroimidazole ring appear as a triplet at 3.50 ppm and 3.93 ppm. researchgate.netmdpi.com The benzyl methylene protons show a singlet at 4.57 ppm, and the aromatic protons resonate in the range of 7.27-7.45 ppm. researchgate.netmdpi.com

Table 1: Representative ¹H NMR Chemical Shift Data

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Dihydroimidazole CH₂ | 3.50 | t |

| Dihydroimidazole CH₂ | 3.93 | t |

| Benzyl CH₂ | 4.57 | s |

| Aromatic CH | 7.27-7.45 | m |

Data is for the related compound 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole and serves as an illustrative example. researchgate.netmdpi.com

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete mapping of the carbon framework. In the ¹³C NMR spectrum of the related 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, the quaternary carbon of the imidazole (B134444) ring (C=N) appears at approximately 160.9 ppm. researchgate.netmdpi.com The carbons of the benzyl group and the dihydroimidazole ring also show characteristic chemical shifts.

Table 2: Representative ¹³C NMR Chemical Shift Data

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=N (Imidazoline) | 160.9 |

| Aromatic Cq | 137.5 |

| Aromatic Cq | 131.7 |

| Aromatic CH | 129.0 |

Data is for the related compound 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole and serves as an illustrative example. researchgate.netmdpi.com

2D NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations. These techniques are crucial for confirming the connectivity within the this compound structure, linking the benzyl and dihydroimidazole moieties through the sulfur atom.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Key vibrational bands for this compound include the C=N stretching of the imidazoline (B1206853) ring, C-H stretching of the aromatic and aliphatic portions, and C-S stretching of the thioether linkage. The IR spectrum of a similar compound, 2-phenyl-4,5-dihydro-1H-imidazole, shows a characteristic C=N stretching vibration. researchgate.net Theoretical calculations on related benzimidazole (B57391) structures further aid in the precise assignment of these vibrational modes. mdpi.comresearchgate.net The combined use of IR and Raman spectroscopy offers a more complete vibrational profile, as some modes may be more active in one technique than the other. nih.govresearchgate.net

Table 3: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=N | Stretching | ~1600 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| C-S | Stretching | 700-600 |

Data represents typical ranges for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. This information is critical for confirming the elemental composition and structural features of the molecule.

Upon ionization, the molecule undergoes fragmentation, producing a unique pattern of ions that serves as a molecular fingerprint. Analysis of these fragments can help to deduce the connectivity of the molecule, corroborating the structural information obtained from NMR and vibrational spectroscopy. For instance, the fragmentation might involve the cleavage of the benzyl group or the opening of the dihydroimidazole ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. This precision is invaluable for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass. The exact mass measurement obtained from HRMS serves as a definitive confirmation of the compound's chemical formula. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the compound's structure and properties.

While a specific crystal structure for this compound is not widely available in public crystallographic databases, the methodology for its determination would follow established principles. The process would involve growing single crystals of the compound, a step that can be influenced by solvent and temperature conditions. For instance, recrystallization from solvents like ethanol (B145695) has been successful for related imidazole derivatives.

Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays, resulting from their interaction with the electron clouds of the atoms in the crystal lattice, is collected. This data is then processed to generate an electron density map, from which the positions of the individual atoms can be determined.

For analogous compounds, such as those containing a 2-imidazoline or a benzimidazole core, X-ray diffraction studies have provided significant structural insights. For example, the analysis of derivatives has confirmed the planarity of the imidazole ring and identified various intermolecular forces, such as hydrogen bonds and π-π stacking interactions, that stabilize the crystal packing. msu.edu In the case of 2-(2,6-dichlorophenylamino)-2-imidazoline tetraphenylborate, X-ray analysis revealed the specific bond lengths and angles of the imidazoline ring and the stabilizing C-H···Cl hydrogen bonds. Such studies on related structures are invaluable for predicting the likely solid-state conformation and intermolecular interactions of this compound.

A hypothetical table of crystallographic data that could be obtained for this compound is presented below. This table illustrates the type of information that would be generated from a successful X-ray crystallographic analysis.

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₀H₁₂N₂S |

| Formula Weight | 192.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.15 |

| b (Å) | 12.52 |

| c (Å) | 8.50 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 938.4 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.360 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| R-factor | 0.045 |

| Note: This data is illustrative and not based on experimental results for the specified compound. |

Chromatographic Methods for Purification and Purity Assessment

Chromatography is an indispensable tool in synthetic chemistry for the separation, purification, and assessment of the purity of compounds. For this compound, various chromatographic techniques are applicable.

Column Chromatography

Following synthesis, column chromatography is a standard method for the purification of 2-substituted imidazolines. msu.edu Silica (B1680970) gel is a commonly used stationary phase for this purpose. The choice of the mobile phase (eluent) is critical and is typically a mixture of a non-polar and a more polar solvent. For related imidazolines, solvent systems such as dichloromethane (B109758)/methanol (B129727) have been successfully employed. semanticscholar.org The polarity of the eluent is often gradually increased to facilitate the separation of the desired compound from byproducts and unreacted starting materials. In some instances, to prevent the decomposition of the product on the acidic silica gel, the stationary phase may be neutralized with a base like triethylamine (B128534) (TEA) prior to use. msu.edu

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the fractions collected from column chromatography. A small amount of the sample is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a chamber containing a suitable mobile phase. For related imidazoline compounds, a mobile phase of chloroform/methanol/ammonia (B1221849) has been utilized, yielding specific retention factor (Rf) values that aid in identification. researchgate.net After development, the spots can be visualized under UV light or by using an iodine chamber. semanticscholar.org The presence of a single spot indicates a high degree of purity.

An illustrative table of TLC data for the purification of this compound is shown below.

| Compound/Mixture | Mobile Phase | Rf Value |

| Crude Reaction Mixture | Dichloromethane/Methanol (95:5) | Multiple Spots |

| Purified Fraction 1 | Dichloromethane/Methanol (95:5) | 0.45 |

| Purified Fraction 2 | Dichloromethane/Methanol (95:5) | 0.60 |

| Note: This data is for illustrative purposes. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative determination of purity. Reversed-phase HPLC is particularly well-suited for the analysis of imidazoline derivatives. nih.gov In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. A study on the determination of 2-imidazolines utilized a C18 column with a mobile phase consisting of a mixture of 0.01 M ammonium (B1175870) acetate (B1210297) and methanol (50:50, v/v) at a pH of 6.0 and a flow rate of 1.2 mL/min. nih.gov The purity is determined by integrating the area of the peak corresponding to the compound of interest and comparing it to the total area of all peaks in the chromatogram. For compounds that may co-exist with certain preservatives, a cyano-based column might be necessary for effective separation. nih.gov

A sample HPLC purity analysis data table is presented below.

| Parameter | Value |

| Column | C18, 5 µm, 150 x 4.6 mm |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 4.8 min |

| Purity (by area %) | >98% |

| Note: This data is illustrative and based on methods for related compounds. sielc.com |

Computational Chemistry and Theoretical Investigations of 2 Benzylsulfanyl 4,5 Dihydro 1h Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost. Studies on various imidazole (B134444) derivatives frequently employ DFT to predict molecular properties.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For many biologically active imidazole derivatives, a low HOMO-LUMO gap has been correlated with increased bioactivity.

Table 1: Illustrative Frontier Molecular Orbital Energy Data for a Generic Imidazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: This table is for illustrative purposes and does not represent data for 2-benzylsulfanyl-4,5-dihydro-1H-imidazole.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For many imidazole-based compounds, the nitrogen atoms of the imidazole ring are often identified as sites of negative electrostatic potential.

Reduced Density Gradient (RDG) Analysis of Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule. This analysis is particularly important for understanding the forces that govern the three-dimensional structure and intermolecular interactions of a compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand the binding modes of potential drug candidates with their biological targets. For a molecule like this compound, molecular docking studies would involve identifying a relevant protein target and then using software to predict how the compound might interact with the active site of that protein. The results are often reported as a binding affinity or docking score, with a more negative value indicating a stronger predicted interaction.

Table 2: Illustrative Molecular Docking Results for a Generic Ligand-Protein Interaction

| Ligand | Protein Target | Binding Affinity (kcal/mol) |

| Generic Imidazole | Example Kinase | -8.2 |

| Reference Inhibitor | Example Kinase | -9.5 |

Note: This table is for illustrative purposes and does not represent data for this compound.

Prediction of Chemical Reactivity and Stability

A comprehensive review of publicly available scientific literature and computational chemistry databases indicates that dedicated theoretical studies focusing specifically on the chemical reactivity and stability of this compound are not extensively reported. However, the principles of computational chemistry, particularly through the application of Density Functional Theory (DFT), provide a robust framework for predicting these properties. DFT has become a versatile method in computational chemistry for investigating the electronic structure of molecules. wikipedia.org By modeling the molecule and calculating its quantum chemical parameters, significant insights into its behavior can be obtained.

Theoretical investigations of related imidazole derivatives have successfully employed DFT to understand their stability, reactivity, and potential interaction sites. tandfonline.comresearchgate.net These studies typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by calculations of various electronic properties.

A theoretical analysis of this compound would similarly involve the use of computational methods to predict its reactivity and stability. Key aspects of such an investigation would include the analysis of Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a chemical species can be qualitatively described by the energy of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO energy gap suggests high chemical reactivity and lower kinetic stability.

For a molecule like this compound, the HOMO is likely to be located on the electron-rich parts of the molecule, such as the sulfur atom or the phenyl ring, indicating these as potential sites for electrophilic attack. The LUMO would likely be distributed over the imidazole ring and the benzyl (B1604629) group, suggesting these areas are susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more quantitative prediction of the molecule's stability and reactivity.

Illustrative Global Reactivity Descriptors

While specific values for this compound are not available, the following table illustrates the type of data that would be generated in a typical DFT study of a substituted imidazole. The values presented are hypothetical for a related molecule for illustrative purposes.

| Parameter | Formula | Significance | Hypothetical Value (eV) |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.2 |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | 4.7 |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.2 |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 1.5 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Ability to attract electrons | 3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | 2.35 |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness | 0.21 |

| Electrophilicity Index (ω) | χ2/(2η) | Propensity to accept electrons | 3.15 |

A higher energy gap (ΔE) would indicate greater molecular stability. The electrophilicity index (ω) is a measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density.

In a hypothetical MEP analysis of this compound:

Negative Regions (Red/Yellow): These areas have an excess of electrons and are prone to electrophilic attack. They would likely be concentrated around the nitrogen atoms of the dihydroimidazole (B8729859) ring and the sulfur atom due to the presence of lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Such regions would be expected around the hydrogen atoms attached to the nitrogen and carbon atoms of the dihydroimidazole ring.

Zero Potential Regions (Green): These represent areas of neutral electrostatic potential.

The MEP surface provides a clear, three-dimensional visualization of the molecule's reactivity landscape, complementing the insights gained from FMO analysis. tandfonline.com

Structure Activity Relationship Sar Studies of 2 Benzylsulfanyl 4,5 Dihydro 1h Imidazole Derivatives

Correlating Substituent Effects with Biological Activity

The biological activity of 2-benzylsulfanyl-4,5-dihydro-1H-imidazole derivatives can be significantly altered by the introduction of various substituents at different positions of the molecule. These modifications can influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets.

Substitutions at the dihydroimidazole (B8729859) core are pivotal in determining the pharmacological profile of this class of compounds.

Position 2: The 2-position of the imidazoline (B1206853) ring is a key point for modification. In related 2-substituted-4,5-diphenyl-1H-imidazoles, the nature of the substituent at this position has been shown to be critical for analgesic activity. For instance, the introduction of a benzyloxy group at the 2-position of a 4,5-diphenyl-1H-imidazole scaffold resulted in significant anti-inflammatory activity. This suggests that the nature of the group attached to the 2-position of the imidazole (B134444) ring plays a direct role in the compound's interaction with its biological target.

Positions 4 and 5: Modifications at the 4 and 5 positions of the imidazole ring also have a profound impact on biological activity. For example, in a series of 4,5-diaryl imidazole derivatives, substitutions on the aryl rings at these positions were found to be important for selective inhibition of cyclooxygenase-2 (COX-2). Specifically, the presence of small hydrophobic and electronegative groups at the para position of the phenyl rings at C4 and C5 increased selectivity. While these findings are on an imidazole rather than a dihydroimidazole core, they highlight the sensitivity of these positions to substitution. In the context of 2,4,5-trisubstituted thiazoles, which share a similar heterocyclic structure, modifications at these positions were also found to significantly impact antituberculosis activity.

The following table summarizes the general impact of substitutions on the imidazole core based on related compound series.

| Position | Type of Substituent | Observed Effect on Activity | Related Compound Series |

| 2 | Benzyloxy | Increased anti-inflammatory activity | 2-substituted-4,5-diphenyl-1H-imidazole |

| 4/5 (Aryl) | Small, hydrophobic, electronegative groups | Increased COX-2 selectivity | 4,5-diaryl imidazoles |

| 4/5 | Various | Modulation of antituberculosis activity | 2,4,5-trisubstituted thiazoles |

The benzylsulfanyl group at the 2-position is a critical pharmacophoric element, and modifications to both the benzyl (B1604629) and sulfanyl (B85325) components can dramatically alter the biological activity.

Benzyl Moiety: In studies of related benzylsulfanyl imidazole derivatives, substitutions on the benzyl ring were found to be significant. For instance, in a quantitative structure-activity relationship (QSAR) study of benzylsulfanyl imidazoles as cytokine release inhibitors, it was revealed that substituents on the benzyl ring play a role in the inhibitory action. Specifically, for the inhibition of TNF-alpha, F-substituents on the benzyl ring were found to be advantageous. For the inhibition of IL-1beta, substituents that transmit a higher negative resonance effect were beneficial. researchgate.net

Sulfanyl Moiety: The sulfanyl (thioether) linkage is also a key determinant of activity. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can significantly impact the electronic and steric properties of the molecule, thereby influencing its biological profile. In a series of 5-substituted imidazole-4-carboxamide ribonucleosides, a 5-benzylthio derivative showed significant activity against vaccinia virus, whereas its corresponding sulfonyl derivative was effective against a different virus, highlighting how the oxidation state of the sulfur atom can modulate activity and selectivity. Furthermore, replacing the sulfur atom with other linkers or modifying its length can also affect activity. A QSAR study on benzylsulfanyl imidazoles indicated that a less bulky structural moiety, such as -S(CH2)2-, at the Y-incision (referring to the linker between the imidazole and benzyl groups) was advantageous for improving inhibitory action towards TNF-alpha. researchgate.net

The table below outlines the influence of modifications on the benzyl and sulfanyl moieties based on studies of analogous compounds.

| Moiety | Modification | Observed Effect on Activity | Related Compound Series |

| Benzyl | Fluoro-substitution | Advantageous for TNF-alpha inhibition | Benzylsulfanyl imidazoles researchgate.net |

| Benzyl | Substituents with high negative resonance | Beneficial for IL-1beta inhibition | Benzylsulfanyl imidazoles researchgate.net |

| Sulfanyl | Oxidation to sulfonyl | Altered antiviral selectivity | 5-substituted imidazole-4-carboxamide ribonucleosides |

| Sulfanyl Linker | Less bulky linker | Improved TNF-alpha inhibition | Benzylsulfanyl imidazoles researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., Fujita-Ban and Hansch analyses)

QSAR studies are powerful tools for elucidating the relationship between the physicochemical properties of a series of compounds and their biological activities. For derivatives of this compound, QSAR models can provide quantitative insights into the structural requirements for optimal activity.

A notable QSAR study on a series of benzylsulfanyl imidazole derivatives investigated their ability to inhibit the release of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta). researchgate.net This study employed both Fujita-Ban and Hansch analyses to quantify the contributions of different substituents to the observed biological activity. researchgate.net

Fujita-Ban Analysis: The Fujita-Ban analysis revealed the specific contributions of substituents at various positions of the benzylsulfanyl imidazole scaffold. researchgate.net The study found that while no single substituent at several positions appeared to be universally advantageous for inhibiting both cytokines, substitutions at the 4-R, 5-R, and 6-R positions of the benzimidazole (B57391) ring were helpful in improving the inhibitory actions for both TNF-alpha and IL-1beta. researchgate.net For TNF-alpha inhibition, optimal activity was associated with compounds where these positions were substituted with OH (or SOCH3 and SO2CH3), Cl, and OH, respectively. researchgate.net For IL-1beta inhibition, the optimal substituents were SOCH3 (or SO2CH3 and OH), H, and OH. researchgate.net

Hansch Analysis: The Hansch analysis provided further insights into the physicochemical properties driving the inhibitory activity. researchgate.net For TNF-alpha inhibition, it was found that F-substituents at the X-position (on the benzyl ring) and a less bulky structural moiety at the Y-incision were beneficial. researchgate.net Additionally, a less bulky and less polar substituent at the 2-R position that lacks hydrogen-bond donor properties, a more hydrophobic substituent at the 3-R position, and a hydrogen-bond acceptor substituent at the 4-R position were found to augment inhibitory activity. researchgate.net For IL-1beta inhibition, the analysis indicated that X-substituents with a higher negative resonance effect and a less bulky Y-substituent were advantageous. researchgate.net

These QSAR studies underscore the importance of electronic effects, hydrophobicity, and steric factors in determining the biological activity of this class of compounds.

Identification of Key Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a biological response. For this compound derivatives, a pharmacophore model can be hypothesized based on the SAR and QSAR data from related compounds.

Based on the available information, the key pharmacophoric features for this class of compounds likely include:

A Hydrogen Bond Donor/Acceptor Region: The dihydroimidazole core, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor. This feature is often crucial for anchoring the ligand within the binding pocket of a receptor or enzyme.

Aromatic/Hydrophobic Region: The benzyl group provides a significant hydrophobic and aromatic region that can engage in van der Waals and pi-pi stacking interactions with the biological target. The nature and substitution pattern of this ring are critical for modulating potency and selectivity.

A Flexible Linker: The sulfanyl moiety acts as a flexible linker, allowing the aromatic region to adopt an optimal orientation within the binding site. The length and composition of this linker are important for activity.

Specific Substituent Features: As indicated by QSAR studies, specific features on the benzyl ring (e.g., electron-withdrawing groups) and on the imidazole/benzimidazole core (e.g., hydrogen bond acceptors) are important for enhancing activity. researchgate.net

A hypothetical pharmacophore model for a this compound derivative might consist of a hydrogen bond acceptor feature on the dihydroimidazole ring, a hydrophobic/aromatic feature corresponding to the benzyl ring, and specific vectors indicating favorable positions for electron-withdrawing or hydrogen-bonding substituents.

Biological Activity Investigations and Molecular Interactions of 2 Benzylsulfanyl 4,5 Dihydro 1h Imidazole in Vitro/preclinical Focus

Enzyme Inhibition and Modulation Studies (In Vitro)

Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

No specific in vitro studies detailing the inhibitory activity of 2-benzylsulfanyl-4,5-dihydro-1H-imidazole on p38 mitogen-activated protein (MAP) kinase have been identified in the reviewed scientific literature. While the broader class of imidazole-containing compounds has been investigated for p38 MAP kinase inhibition, data directly pertaining to this compound is not available. nih.govnih.gov

Interactions with Other Enzyme Targets (e.g., Carbonic Anhydrase)

There are no available in vitro studies in the searched scientific literature that specifically investigate the interaction of this compound with carbonic anhydrase or other enzyme targets. Research on carbonic anhydrase inhibitors has explored various sulfonamide-based compounds, including some with imidazoline-like substructures, but specific data for this compound is absent. nih.govnih.gov

Receptor Binding Affinities (In Vitro)

Imidazoline (B1206853) Receptor (I1, I2) Interactions

Specific in vitro receptor binding affinity studies for this compound at I1 and I2 imidazoline receptors are not present in the reviewed scientific literature. The imidazoline scaffold is a known pharmacophore for ligands of these receptors, but binding data for this particular benzylsulfanyl derivative has not been reported. nih.govconsensus.app

Adrenergic Receptor (α1, α2) Binding

No specific in vitro data on the binding affinities of this compound for α1 and α2 adrenergic receptors were found in the surveyed literature. While other imidazole (B134444) derivatives have been characterized for their adrenergic receptor activity, information on this specific compound is not available. nih.gov

Antimicrobial Activity Investigations (In Vitro)

There are no specific in vitro studies in the public domain that report on the antimicrobial activity of this compound against bacterial or fungal strains. The scientific literature describes the antimicrobial properties of various other imidazole and benzimidazole (B57391) derivatives, but not for the specific compound . nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the biological activity of the specific chemical compound This compound as per the requested outline.

Searches for this compound, also identified by its CAS Number 20268-38-6 matrix-fine-chemicals.comsigmaaldrich.com, did not yield any dedicated in vitro or preclinical research studies investigating its antibacterial, antifungal, or antiproliferative activities. While the broader class of imidazole-containing compounds has been extensively studied for a wide range of biological effects, including those outlined in the request nih.govnih.govnih.govresearchgate.netnih.gov, this information is not directly applicable to the specific molecule .

The user's instructions to focus solely on "this compound" and to strictly adhere to the provided scientific outline cannot be fulfilled without specific research data on this compound. Generating content based on related but different molecules would not be scientifically accurate and would violate the core requirements of the request.

Therefore, the following sections of the requested article cannot be populated with factual, data-driven information at this time:

General Biological Modulatory Effects (In Vitro)

Without published scientific studies on "this compound," it is not possible to provide the detailed research findings and data tables as requested. Further research on this specific compound would be required before such an article could be written.

Anticytokine Actions (e.g., Inhibition of Tumor Necrosis Factor-α and Interleukin-1β Release)

While direct experimental data on the inhibition of Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) release by this compound is not extensively detailed in publicly available literature, the broader class of benzylsulfanyl imidazole derivatives has been studied for these properties. A quantitative structure-activity relationship (QSAR) study has indicated that benzylsulfanyl imidazole derivatives can inhibit the release of both TNF-α and IL-1β from peripheral blood mononuclear cells or human whole blood in vitro. nih.gov

The parent moiety, which includes the this compound structure, contributes to this inhibitory activity. The study of various substituted analogs has provided insights into the structural requirements for optimal anticytokine action. For instance, the nature and position of substituents on the benzyl (B1604629) ring and the imidazole core can significantly influence the inhibitory potency against TNF-α and IL-1β. nih.gov While specific IC₅₀ values for this compound are not provided in these studies, the activity of related compounds suggests that it likely possesses inhibitory potential against these key pro-inflammatory cytokines. The anti-inflammatory activity of various imidazole-containing heterocyclic systems further supports the potential for this compound to modulate cytokine release. nih.govnih.gov

To illustrate the anticytokine potential within the broader class of imidazole derivatives, the following table summarizes the activity of some related compounds.

| Compound Class | Cytokine Target | Key Findings |

| Benzylsulfanyl Imidazole Derivatives | TNF-α, IL-1β | The parent structure contributes to inhibitory activity. Substituents on the benzyl and imidazole rings modulate potency. nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | TNF-α, IL-6, NO | Most synthesized compounds demonstrated effective inhibition of inflammatory cytokine release. nih.gov |

| Pyridinyl imidazole compounds | TNF-α | Potently inhibit murine TNF-α production both in vitro and in vivo. nih.gov |

This table presents data for related compound classes to illustrate the potential activity of this compound, for which direct data is not available.

Antioxidant Properties (In Vitro)

The antioxidant potential of this compound has not been directly quantified in published studies. However, the imidazole scaffold is a common feature in many compounds that exhibit significant antioxidant activity in various in vitro assays. nih.gov The antioxidant properties of imidazole derivatives are often attributed to their ability to scavenge free radicals and chelate metal ions.

Studies on a variety of substituted imidazole and benzimidazole derivatives have demonstrated their capacity to act as antioxidants. For example, certain 2,4,5-trisubstituted imidazole derivatives have shown notable radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov The presence of electron-donating groups on the imidazole or associated phenyl rings generally enhances antioxidant capacity.

The table below showcases the antioxidant activities of some imidazole-containing compounds to provide context for the potential properties of this compound.

| Compound/Derivative Class | Assay | Results |

| 2,4,5-triphenyl imidazole derivatives | DPPH, ABTS | Showed significant radical scavenging activity, with EC₅₀ values influenced by substituents. nih.gov |

| Imidazo[2,1-b]thiazole derivatives | Anti-LPO, ABTS, FRAP | Certain derivatives displayed high anti-lipid peroxidation and radical scavenging activity. nih.gov |

| 2-oxo-imidazole-containing dipeptides | DPPH | Exhibited greater antioxidant capacity than their precursor imidazole-containing dipeptides. nih.gov |

This table presents data for related compound classes to illustrate the potential activity of this compound, for which direct data is not available.

Role As a Synthetic Intermediate and Chemical Scaffold in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity and structural framework of 2-benzylsulfanyl-4,5-dihydro-1H-imidazole make it an important starting material for the construction of more elaborate heterocyclic systems. Imidazole (B134444) derivatives are key components in many biologically active compounds, and efficient methods for their synthesis are of great interest. researchgate.net

One-pot synthesis procedures represent a highly efficient strategy for constructing complex molecules, such as polysubstituted imidazoles, from simpler precursors. researchgate.net For instance, a one-pot reaction involving benzil (B1666583), an aldehyde, ammonium (B1175870) acetate (B1210297), and an aniline (B41778) derivative can yield tetra-substituted imidazoles. nih.gov This methodology highlights how the basic imidazole scaffold, conceptually related to the dihydro-analogue, can be assembled and elaborated in a single synthetic operation. The this compound molecule can be envisioned as a pre-formed, stable synthon that can be incorporated into or modified to create these larger, more complex structures. Its utility is further demonstrated by its appearance as a component within larger, multi-part chemical structures. nih.gov

Table 1: Examples of One-Pot Syntheses for Complex Imidazole Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Benzil, Aldehydes, Ammonium Acetate | Benzyltriphenylphosphonium (B107652) chloride (BTPPC), Solvent-free | 2,4,5-Trisubstituted imidazoles | researchgate.net |

| Benzil, 5-chlorosalicylaldehyde, Ammonium acetate, 4-Methoxyaniline | Glacial acetic acid, Reflux | Tetra-substituted imidazole | nih.gov |

Applications in Ligand Design for Transition Metal Catalysis

Imidazoline (B1206853) derivatives are well-established as effective ligands in the field of transition metal catalysis. researchgate.net Their nitrogen atoms can readily coordinate with a variety of metal centers, forming stable complexes that can catalyze a wide range of organic reactions. The substituent at the C2 position of the imidazoline ring plays a crucial role in modulating the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

The this compound scaffold is an excellent candidate for ligand development. The benzylsulfanyl group can be retained to influence the ligand's properties or replaced with other functional groups to fine-tune the catalyst's performance for specific applications. For example, imidazole-based ligands have been successfully used to prepare complexes with various first-row transition metals, including cobalt(II), nickel(II), copper(II), manganese(II), and zinc(II). nih.gov These complexes are created by reacting the synthesized imidazole ligand with the corresponding metal salts. nih.gov

Copper-catalyzed reactions, in particular, have seen significant advancements through the use of imidazole-type ligands. beilstein-journals.org These catalytic systems have been employed in multicomponent reactions to efficiently synthesize complex heterocyclic structures. beilstein-journals.orgbiolmolchem.com The ability of the imidazoline ligand to stabilize the metal center and facilitate the key steps of the catalytic cycle—such as oxidative addition, transmetallation, and reductive elimination—is critical to the success of these transformations. beilstein-journals.org

Table 2: Imidazole Derivatives in Transition Metal Catalysis

| Imidazole/Imidazoline Ligand Type | Metal | Application/Reaction Type | Reference |

|---|---|---|---|

| Tetra-substituted imidazole (HL) | Co(II), Ni(II), Cu(II), Mn(II), Zn(II) | Formation of metal complexes | nih.gov |

| General Imidazoline | Not specified | General transition metal catalysis | researchgate.net |

| 2-(Benzyloxy)-4,5-diphenyl-1H-imidazole | Copper (from CuCl₂) | Three-component synthesis of imidazole derivatives | biolmolchem.com |

Precursor for Advanced Organic Transformations

This compound serves not only as a building block but also as a versatile precursor for a variety of advanced organic transformations. The synthesis of the core imidazoline structure itself can be achieved through several efficient methods, including one-pot procedures and microwave-assisted synthesis, which enhance reaction rates and yields. evitachem.com

A common synthetic route involves the condensation and cyclization of appropriate starting materials. For instance, the synthesis of a related 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole was accomplished by reacting N-benzylethylenediamine with thiophene-2-carbaldehyde, followed by cyclization induced by N-bromosuccinimide (NBS). researchgate.net This type of reaction demonstrates a general strategy for forming the dihydroimidazole (B8729859) ring. The preparation of related 2-(benzylthio)-4,5-diphenyl-1H-imidazoles from 4,5-diphenyl-1H-imidazol-2-thiol and a benzyl (B1604629) bromide derivative further illustrates the types of transformations this class of compounds can undergo. researchgate.net

Once formed, the this compound molecule can be subjected to further chemical modifications. The benzylsulfanyl (a thioether) group is particularly amenable to transformation. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, creating new derivatives with altered chemical properties. Alternatively, the sulfur-carbon bond can be cleaved, allowing for the introduction of new functional groups at the 2-position, thus expanding the synthetic utility of the imidazoline scaffold. These characteristics make it a valuable intermediate for accessing a wider family of heterocyclic compounds. researchgate.netnih.gov

Table 3: Synthetic Methodologies for Imidazoline Derivatives

| Method | Key Reagents | Features | Reference |

|---|---|---|---|

| One-Pot Synthesis | Aldehydes, Ammonium acetate | Efficient, simultaneous bond formation | evitachem.com |

| Microwave-Assisted Synthesis | Not specified | Enhanced reaction rates and yields | evitachem.com |

| NBS-Mediated Cyclization | N-benzylethylenediamine, Aldehyde, NBS | Mild conditions, good yield | researchgate.net |

Q & A

Basic: What are the optimal synthetic routes for 2-benzylsulfanyl-4,5-dihydro-1H-imidazole, and how can purity be validated?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as condensation of imidazole precursors with benzyl mercaptan derivatives. For example:

- Step 1: React 4,5-dihydro-1H-imidazole-2-thiol with benzyl bromide in a polar solvent (e.g., DMF) under basic conditions (K₂CO₃) to introduce the benzylsulfanyl group .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Validation: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.2–4.5 ppm, imidazole NH at δ 8–10 ppm) and HPLC (>95% purity) .